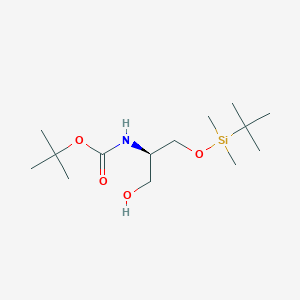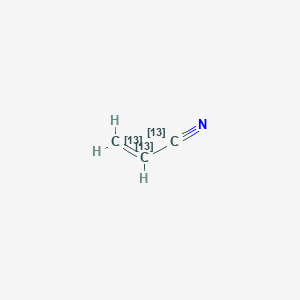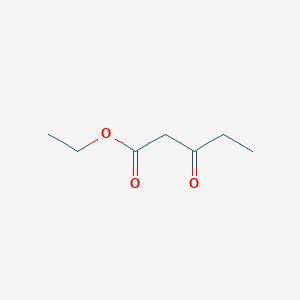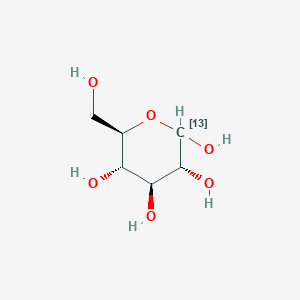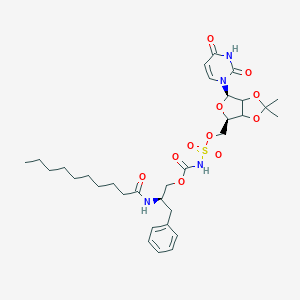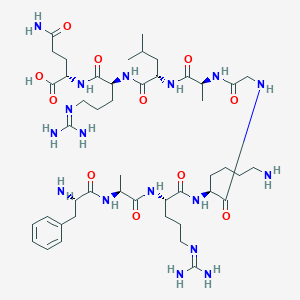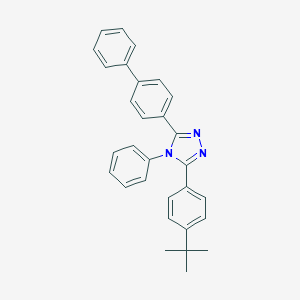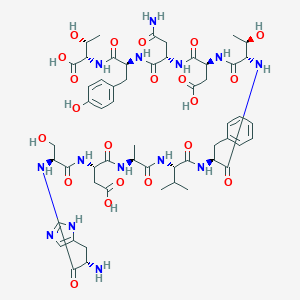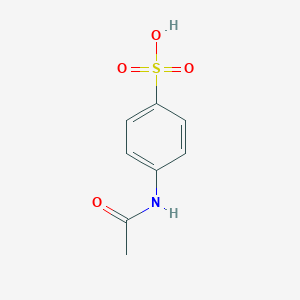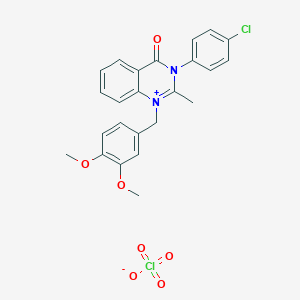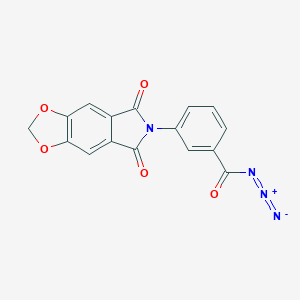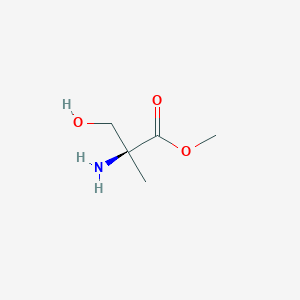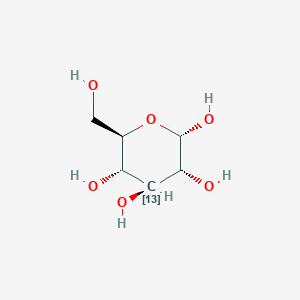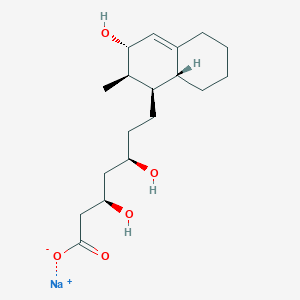
3-Hydroxy-3,5-dihydro ML-236C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3,5-dihydro ML-236C is a chemical compound that belongs to the class of statins. Statins are a group of drugs that are commonly used to lower cholesterol levels in the blood. 3-Hydroxy-3,5-dihydro ML-236C is a potent inhibitor of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3,5-dihydro ML-236C involves the inhibition of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body. By inhibiting HMG-CoA reductase, 3-Hydroxy-3,5-dihydro ML-236C reduces the production of cholesterol in the liver, which in turn leads to a decrease in the levels of cholesterol in the blood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Hydroxy-3,5-dihydro ML-236C include a reduction in the levels of cholesterol in the blood, a decrease in the risk of cardiovascular diseases such as atherosclerosis and heart attack, and a potential reduction in the risk of certain types of cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potent inhibitory effect on HMG-CoA reductase, its potential use in the treatment of hypercholesterolemia and cardiovascular diseases, and its potential use in the prevention of certain types of cancer and neurological disorders. The limitations of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 3-Hydroxy-3,5-dihydro ML-236C. One direction is to further investigate its potential use in the treatment of hypercholesterolemia and cardiovascular diseases. Another direction is to explore its potential use in the prevention of certain types of cancer and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 3-Hydroxy-3,5-dihydro ML-236C in humans, and to develop more effective and safer statins.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-3,5-dihydro ML-236C involves several steps. The first step is the conversion of mevalonic acid lactone to mevalonolactone. This is followed by the conversion of mevalonolactone to mevalonate. The next step involves the conversion of mevalonate to 3-hydroxy-3,5-dihydroxy-6-methyl-4H-pyran-4-one (ML-236A). Finally, ML-236A is converted to 3-Hydroxy-3,5-dihydro ML-236C.
Applications De Recherche Scientifique
3-Hydroxy-3,5-dihydro ML-236C has been extensively studied for its potential use in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It has also been studied for its potential use in the prevention of cardiovascular diseases such as atherosclerosis and heart attack. In addition, 3-Hydroxy-3,5-dihydro ML-236C has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
154417-69-3 |
|---|---|
Nom du produit |
3-Hydroxy-3,5-dihydro ML-236C |
Formule moléculaire |
C18H29NaO5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1R,2R,3S,8aR)-3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C18H30O5.Na/c1-11-15(7-6-13(19)9-14(20)10-18(22)23)16-5-3-2-4-12(16)8-17(11)21;/h8,11,13-17,19-21H,2-7,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,13-,14-,15+,16+,17-;/m1./s1 |
Clé InChI |
XBTWFFUSHWXAQH-WZLXKUJHSA-M |
SMILES isomérique |
C[C@H]1[C@@H](C=C2CCCC[C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Autres numéros CAS |
154417-69-3 |
Synonymes |
3-hydroxy-3,5-dihydro ML-236C 3alpha-hydroxy-3,5-dihydro-ML-236C sodium salt 7-(3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydro-1-naphtalenyl)-3,5-dihydroxyheptanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
